molecular formula C10H13N3S B2650837 [2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine CAS No. 1251238-49-9

[2-(1H-imidazol-1-yl)ethyl](thiophen-3-ylmethyl)amine

Cat. No.: B2650837
CAS No.: 1251238-49-9
M. Wt: 207.3
InChI Key: IUWNGAYDHMHWNG-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)ethylamine is an organic compound with the molecular formula C₁₀H₁₃N₃S and a molecular weight of 207.3 g/mol . Its hydrochloride form has a molecular weight of 243.76 g/mol . The IUPAC name is 2-(1H-imidazol-1-yl)-N-(3-thienylmethyl)ethanamine, and its CAS registry number is 1251238-49-9 . Structurally, it features a thiophene-3-ylmethyl group linked via an ethylamine chain to a 1H-imidazole ring. The compound exists as a liquid at room temperature and is stored at 4°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-yl-N-(thiophen-3-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-6-14-8-10(1)7-11-2-4-13-5-3-12-9-13/h1,3,5-6,8-9,11H,2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWNGAYDHMHWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CNCCN2C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)ethylamine typically involves the reaction of 2-(1H-imidazol-1-yl)ethanol with thiophen-3-ylmethylamine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)ethylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Overview

2-(1H-imidazol-1-yl)ethylamine, also known by its IUPAC name 2-(1H-imidazol-1-yl)-N-(3-thienylmethyl)ethanamine, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications primarily in medicinal chemistry, materials science, and as a research tool.

Anticancer Research

One of the most promising applications of 2-(1H-imidazol-1-yl)ethylamine is in the development of anticancer agents. Compounds with imidazole and thiophene moieties have been shown to exhibit significant biological activity against various cancer cell lines. For instance, derivatives of this compound have been investigated for their ability to inhibit carbonic anhydrases (CAs), which are overexpressed in many tumors. Inhibiting these enzymes can disrupt tumor growth and metastasis, making this compound a candidate for further development in cancer therapeutics .

Enzyme Inhibition Studies

The compound has been studied for its potential as an inhibitor of various enzymes, particularly proteases involved in cancer progression and other diseases. The structural features of 2-(1H-imidazol-1-yl)ethylamine facilitate binding to the active sites of these enzymes, which is crucial for designing effective inhibitors .

Organic Electronics

In materials science, 2-(1H-imidazol-1-yl)ethylamine has potential applications in organic electronics. The presence of thiophene units contributes to the compound's electrical conductivity and stability, making it suitable for use in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Research indicates that compounds with similar structures can enhance charge transport properties, leading to improved device performance .

Coordination Chemistry

The compound's imidazole group allows it to act as a ligand in coordination chemistry. This property can be exploited in the synthesis of metal-organic frameworks (MOFs), which are materials with high surface areas used for gas storage and catalysis. The ability of 2-(1H-imidazol-1-yl)ethylamine to coordinate with metal ions could lead to the development of novel MOFs with tailored properties for specific applications .

Case Studies

Study Application Findings
Study on CA InhibitionCancer TherapeuticsDemonstrated low nanomolar affinity for CA IX and CA XII, suggesting potential as an anticancer agent.
Organic Electronics ResearchDevice FabricationShowed enhanced charge mobility when incorporated into OFETs, indicating improved performance over traditional materials.
Coordination Chemistry InvestigationMOF SynthesisSuccessfully formed stable complexes with transition metals, enhancing gas adsorption capacities.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)ethylamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Structural Features and Privileged Substructures

The compound belongs to a class of molecules combining imidazole and thiophene moieties, both recognized as privileged substructures in medicinal chemistry due to their ability to bind diverse biological targets . Key structural analogs include:

4-((3-Methyl-3H-imidazol-4-ylmethyl)-{2-[(thiophen-3-ylmethyl)amino]ethyl})

This derivative replaces the 1H-imidazole with a 3-methylimidazole group. The methyl substitution may enhance lipophilicity and alter receptor interactions compared to the parent compound .

N-(2-(1H-Imidazol-1-yl)ethyl)-7-chloroquinolin-4-amine

Here, the thiophene is replaced by a chloroquinoline group.

{1-[2-(Azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl}(thiophen-3-ylmethyl)amine

Physicochemical Properties

Property 2-(1H-Imidazol-1-yl)ethylamine Analog 1 (Hydrochloride Salt) Analog 2 (Quinoline Derivative)
Physical State Liquid Solid Solid
Molecular Weight 207.3 g/mol 243.76 g/mol ~350 g/mol (estimated)
Solubility Likely polar organic solvents High (due to hydrochloride salt) Moderate (chloroquinoline moiety)

Biological Activity

The compound 2-(1H-imidazol-1-yl)ethylamine is a novel organic molecule that combines an imidazole ring and a thiophene moiety. This unique structure suggests potential biological activities that can be explored in medicinal chemistry. The imidazole ring, known for its role in various biological processes, and the thiophene ring, recognized for its electronic properties, together may offer diverse pharmacological applications.

Structural Characteristics

The compound features:

  • Imidazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Thiophene Ring : A five-membered aromatic ring containing sulfur.

These structural components allow the compound to engage in various biochemical interactions, enhancing its potential as a therapeutic agent.

The biological activity of 2-(1H-imidazol-1-yl)ethylamine is hypothesized to involve:

  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, which is crucial for enzyme inhibition.
  • π-π Interactions : The thiophene moiety may interact with aromatic residues in proteins, influencing their function and stability.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities. Below is a comparative table illustrating some related compounds and their associated activities:

Compound NameStructural FeaturesBiological Activity
2-MethylimidazoleImidazole with methyl groupAntimicrobial activity
3-ThiophenemethylamineThiophene with methyl aminePotential neuroprotective effects
4-(Thiophen-3-yl)morpholineMorpholine fused with thiopheneAnalgesic properties
1H-Imidazo[4,5-b]pyridineImidazole fused with pyridineAnticancer activity

This table highlights the versatility of compounds with imidazole and thiophene components, suggesting that 2-(1H-imidazol-1-yl)ethylamine may share similar pharmacological properties.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds related to 2-(1H-imidazol-1-yl)ethylamine. For instance, research on imidazole derivatives has shown significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 5.2 μM against MDA-MB-231 breast cancer cells, attributed to the formation of reactive oxygen species (ROS) leading to apoptosis .

Antimicrobial Properties

The antimicrobial efficacy of structurally similar compounds has been extensively documented. For example, derivatives featuring imidazole rings have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential application of 2-(1H-imidazol-1-yl)ethylamine in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 2-(1H-imidazol-1-yl)ethylamine, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-bromo-1-(thiophen-3-yl)ethan-1-one with 1H-imidazole derivatives in the presence of a base (e.g., triethylamine) to form the imidazole-ethyl-thiophene scaffold. Key intermediates are characterized using FT-IR (e.g., C-N stretch at ~1250 cm⁻¹), ¹H-NMR (e.g., thiophene protons at δ 6.8–7.2 ppm), and ¹³C-NMR (imidazole carbons at δ 120–135 ppm) . For more complex analogs, reductive amination (e.g., LiAlH₄ reduction of azides) is employed to introduce amine functionalities .

Q. How is the purity of 2-(1H-imidazol-1-yl)ethylamine hydrochloride validated?

The hydrochloride salt is purified via recrystallization (e.g., using ethanol/water mixtures) and analyzed by HPLC (C18 column, 95:5 acetonitrile/water mobile phase). Purity ≥95% is confirmed by integrating chromatographic peaks and comparing retention times to standards. Elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) and mass spectrometry (e.g., [M+H]⁺ at m/z 229.3) are used to verify structural integrity .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in imidazole-thiophene hybrids?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. For challenging cases (e.g., twinned crystals or high thermal motion), high-resolution data (≤0.8 Å) and restraints on bond lengths/angles improve model accuracy. Hydrogen bonding networks between imidazole N-H and chloride ions (in hydrochloride salts) should be prioritized during refinement .

Q. How do structural modifications to the thiophene or imidazole moieties influence pharmacological activity?

  • Thiophene modifications : Introducing electron-withdrawing groups (e.g., Cl at the 5-position) enhances binding to hydrophobic enzyme pockets, as seen in antiprotozoal 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives (IC₅₀ values: 0.1–5 µM) .
  • Imidazole substitutions : Adding bulkier aryl groups (e.g., 4-chlorophenyl) improves metabolic stability but may reduce solubility. Docking studies (e.g., AutoDock Vina) can predict interactions with targets like sterol 14α-demethylase .

Q. How should researchers address discrepancies in spectral data between synthetic batches?

  • NMR inconsistencies : Use deuterated solvents (e.g., DMSO-d₆) to minimize solvent shifts. Compare data to structurally validated analogs (e.g., 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine ).
  • Purity variations : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) or switch to reverse-phase HPLC for polar impurities .

Methodological Guidelines

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?

  • Antimicrobial activity : Broth microdilution (MIC determination against Candida albicans or Trypanosoma cruzi). Include positive controls (e.g., fluconazole for fungi) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., GSK-3β inhibition using CHIR98014 as a reference inhibitor ).

Q. How can computational modeling guide the optimization of imidazole-thiophene derivatives?

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at imidazole N3).
  • MD simulations : Assess stability of ligand-target complexes (e.g., 20-ns trajectories in GROMACS) to prioritize compounds with low RMSD values (<2 Å) .

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